molecular formula C15H18N2 B13745747 3-Methyl-1-naphthalen-1-yl-piperazine

3-Methyl-1-naphthalen-1-yl-piperazine

Cat. No.: B13745747
M. Wt: 226.32 g/mol
InChI Key: VNCLFUNSMLXUGW-GFCCVEGCSA-N
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Description

3-Methyl-1-naphthalen-1-yl-piperazine is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various therapeutic applications due to their ability to interact with biological targets effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-naphthalen-1-yl-piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the aza-Michael addition between diamine and in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and parallel solid-phase synthesis. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-naphthalen-1-yl-piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

3-Methyl-1-naphthalen-1-yl-piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various receptors.

    Industry: Utilized in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of 3-Methyl-1-naphthalen-1-yl-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-1-naphthalen-1-yl-piperazine include other piperazine derivatives, such as:

  • 1-Naphthalen-1-yl-piperazine
  • 1-(1-Naphthylmethyl)piperazine
  • 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique interactions with biological targets and distinct chemical reactivity .

Properties

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

(3R)-3-methyl-1-naphthalen-1-ylpiperazine

InChI

InChI=1S/C15H18N2/c1-12-11-17(10-9-16-12)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,12,16H,9-11H2,1H3/t12-/m1/s1

InChI Key

VNCLFUNSMLXUGW-GFCCVEGCSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1CN(CCN1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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